molecular formula C21H20FN3O2 B2792049 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899749-81-6

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No. B2792049
CAS RN: 899749-81-6
M. Wt: 365.408
InChI Key: IPRFOKXPUYQNBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors in the presence of a catalyst . For example, the synthesis of penta-substituted pyrrole derivatives can be achieved via a four-component reaction of pyrimidine-2,4,6(1 H,3 H,5 H)-trione, 1-(4-fluorophenyl)-2,2-dihydroxyethanone, dimethyl but-2-ynedioate, and 4-methoxyaniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For similar compounds, such as 1-(2-Fluorophenyl)piperazine, the refractive index is 1.556, the boiling point is 150 °C at 3 mmHg, and the density is 1.141 g/mL at 25 °C .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For a similar compound, 1-(2-Fluorophenyl)piperazine, it is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential biological activity. Given the biological activity of similar compounds, it may be worthwhile to explore the potential therapeutic applications of this compound .

properties

IUPAC Name

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-27-19-11-5-4-9-17(19)23-21(26)25-14-13-24-12-6-10-18(24)20(25)15-7-2-3-8-16(15)22/h2-12,20H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRFOKXPUYQNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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